

2-(2H-1,2,3-Triazol-2-YL)benzoic acid molecular structure

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Compound of Interest

Compound Name: 2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Cat. No.: B1321778

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An In-depth Technical Guide on **2-(2H-1,2,3-Triazol-2-YL)benzoic Acid**

Introduction

2-(2H-1,2,3-triazol-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a benzoic acid moiety substituted with a 1,2,3-triazole ring at the 2-position, serves as a key building block for a class of therapeutic agents. Notably, this scaffold is a common structural element in dual orexin receptor antagonists (DORAs), which are utilized in the treatment of insomnia.^{[1][2]} An efficient and regioselective synthesis is crucial, as the pharmacological activity is often specific to the N-2 linkage of the triazole ring. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and characterization.

Molecular Structure and Properties

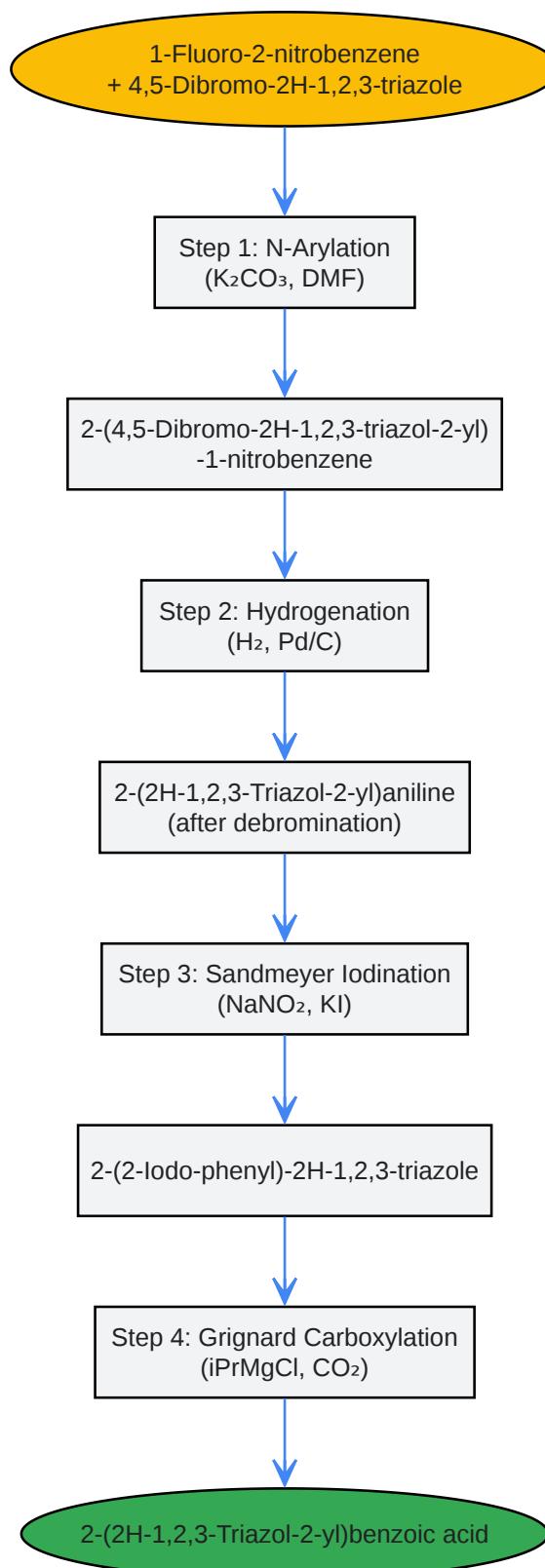
The fundamental structure consists of a benzene ring monosubstituted with a carboxylic acid group and a 2H-1,2,3-triazol-2-yl group at adjacent positions. The precise arrangement of these groups dictates the molecule's chemical reactivity and biological interactions.

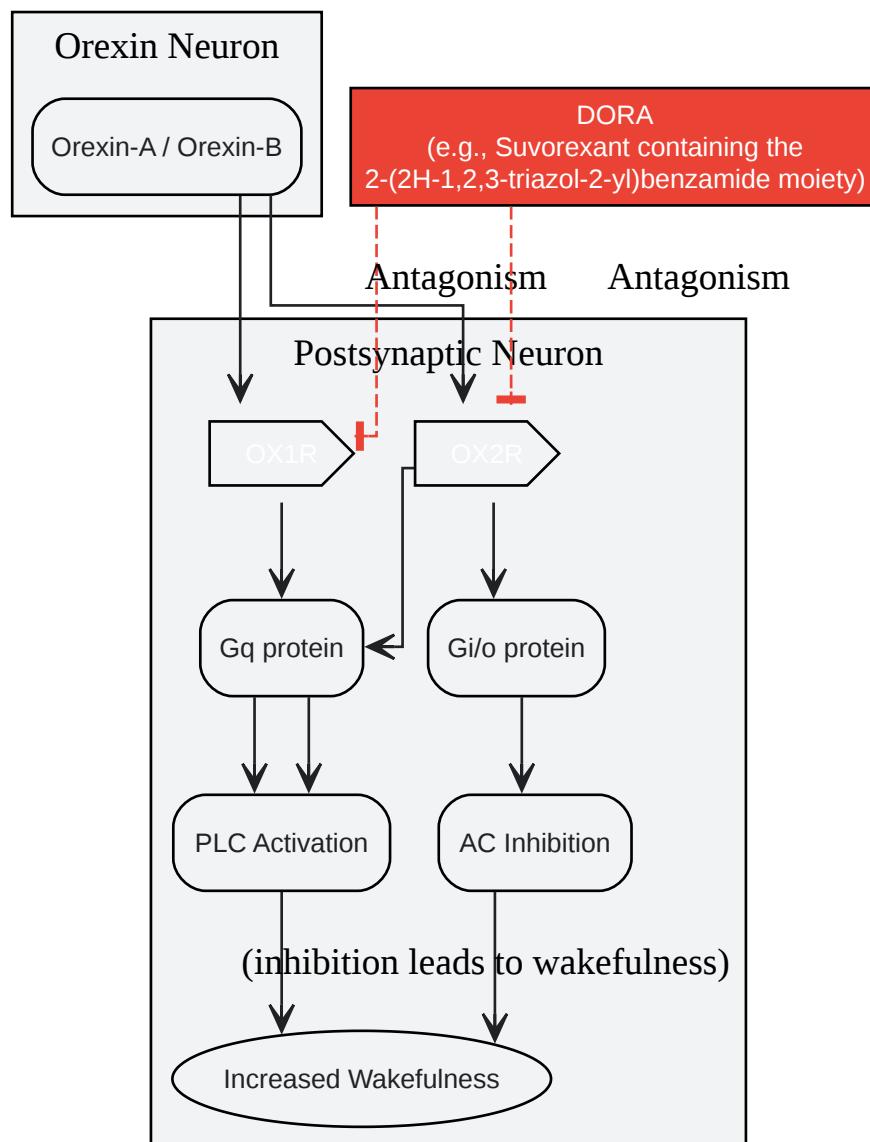
General Properties of **2-(2H-1,2,3-Triazol-2-YL)benzoic acid**

Property	Value	Reference
Molecular Formula	C₉H₇N₃O₂	[3]
Molecular Weight	189.18 g/mol	[3]
Exact Mass	189.17 Da	[3]

| InChIKey | UTENUPFWBIFKPW-UHFFFAOYSA-N |[\[3\]](#) |

Note: Properties for specific substituted derivatives are provided in relevant sections.





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